2,2-dimethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide
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Overview
Description
2,2-dimethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is a synthetic organic compound with a complex structure It contains a pyrrolidinone ring, a phenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide typically involves multiple steps. One common route includes the following steps:
Formation of the pyrrolidinone ring: This can be achieved through the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.
Attachment of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where the pyrrolidinone ring is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the propanamide moiety: This can be done through an amidation reaction, where the intermediate product is reacted with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or phenyl derivatives.
Scientific Research Applications
2,2-dimethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]butanamide
- 2,2-dimethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]pentanamide
Uniqueness
2,2-dimethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,2-dimethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-10-12(17-15(20)16(2,3)4)7-8-13(11)18-9-5-6-14(18)19/h7-8,10H,5-6,9H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPIIEYGAFEHCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)(C)C)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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